4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole
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Overview
Description
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole typically involves the reaction of 4-bromobenzaldehyde with piperidine and thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(Piperidin-1-yl)Thiazole
- 4-(4-Fluorophenyl)-2-(Piperidin-1-yl)Thiazole
- 4-(4-Methylphenyl)-2-(Piperidin-1-yl)Thiazole
Comparison
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-piperidin-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c15-12-6-4-11(5-7-12)13-10-18-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJVABPZQNPRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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